Acetic acid;4-methoxybenzene-1,3-diol

Prodrug design Phenolic stability Oxidative degradation

Acetic acid;4-methoxybenzene-1,3-diol (CAS 91401-25-1), systematically named 1,3-Benzenediol, 4-methoxy-, diacetate, is the diacetyl ester of 4-methoxyresorcinol (4-MRC; CAS 6100-60-3). With a molecular formula of C₇H₈O₃·2C₂H₄O₂ (MW 260.24 g/mol), this compound belongs to the 4-substituted resorcinol class, a scaffold established as critical for tyrosinase inhibition and melanogenesis suppression.

Molecular Formula C11H16O7
Molecular Weight 260.24 g/mol
CAS No. 91401-25-1
Cat. No. B15428444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;4-methoxybenzene-1,3-diol
CAS91401-25-1
Molecular FormulaC11H16O7
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.COC1=C(C=C(C=C1)O)O
InChIInChI=1S/C7H8O3.2C2H4O2/c1-10-7-3-2-5(8)4-6(7)9;2*1-2(3)4/h2-4,8-9H,1H3;2*1H3,(H,3,4)
InChIKeyROXZRWMOXHXBSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyresorcinol Diacetate (CAS 91401-25-1): Structural Identity, Prodrug Rationale, and Procurement-Relevant Differentiation


Acetic acid;4-methoxybenzene-1,3-diol (CAS 91401-25-1), systematically named 1,3-Benzenediol, 4-methoxy-, diacetate, is the diacetyl ester of 4-methoxyresorcinol (4-MRC; CAS 6100-60-3). With a molecular formula of C₇H₈O₃·2C₂H₄O₂ (MW 260.24 g/mol), this compound belongs to the 4-substituted resorcinol class, a scaffold established as critical for tyrosinase inhibition and melanogenesis suppression [1]. The diacetate form masks the two phenolic -OH groups of the parent 4-MRC with acetyl moieties, categorizing it as a phenolic prodrug with anticipated enhanced stability and altered physicochemical properties [2]. Its primary reported mechanism centers on melanin biosynthesis inhibition, positioning it within the competitive landscape of depigmenting agents and cosmeceutical actives .

Why 4-Methoxyresorcinol Diacetate (CAS 91401-25-1) Cannot Be Casually Replaced by Its Parent Compound or Other Resorcinol Derivatives


In-class resorcinol derivatives are not functionally interchangeable for two principal reasons. First, the acetyl protection of the phenolic -OH groups fundamentally alters the compound's stability profile: unprotected resorcinols are susceptible to auto-oxidation and quinone formation under ambient conditions, whereas the diacetate form is stabilized against premature oxidation, directly impacting shelf-life and formulation integrity . Second, the 4-methoxy substituent on the resorcinol scaffold contributes distinct electronic and steric effects that differentiate this compound from non-methoxylated analogs (e.g., resorcinol diacetate, CAS 108-58-7) or simple 4-alkyl resorcinols (e.g., 4-butylresorcinol). The parent 4-methoxyresorcinol has demonstrated measurable anticancer activity (IC₅₀ 154.75–1962.66 µM across MCF-7, MDA-MB-231, and LNCaP cell lines), providing a quantitative baseline absent for non-methoxylated diacetate comparators [1]. Substitution with a compound lacking the methoxy group or the diacetate prodrug architecture would introduce unpredictable changes in target engagement, metabolic liability, and formulation behavior—all of which are documented risks in phenolic drug development [2].

Quantitative Differentiation Evidence: 4-Methoxyresorcinol Diacetate (CAS 91401-25-1) vs. Parent Compound and Structural Analogs


Diacetate Prodrug Strategy Enables Phenolic -OH Protection to Mitigate Oxidative Degradation

The diacetate form of 4-methoxyresorcinol (CAS 91401-25-1) masks both phenolic -OH groups via acetyl esterification. This protection strategy is directly supported by the established instability of the parent 4-methoxyresorcinol (CAS 6100-60-3), which is documented to undergo oxidation to quinones under standard conditions . In contrast, the diacetate form lacks free phenolic hydrogens capable of initiating redox cycling. Class-level validation comes from resveratrol triacetate (RTA), a structurally analogous tri-acetylated phenolic prodrug: at 0.5% topical concentration, RTA induced zero skin irritation responses in human subjects, whereas unmodified resveratrol at the same concentration induced weak but measurable skin irritation—a difference attributed to the enhanced chemical stability of the acetylated form [1]. For procurement, this translates to longer effective shelf-life, reduced need for inert-atmosphere packaging, and lower risk of formulation batch failure due to oxidative byproduct formation.

Prodrug design Phenolic stability Oxidative degradation

Parent Compound 4-Methoxyresorcinol Demonstrates Baseline Anticancer Activity for Derivatization Programs

The parent compound 4-methoxyresorcinol (4-MRC; CAS 6100-60-3) has been quantitatively evaluated for in vitro anticancer activity across three human cancer cell lines [1]. This provides the essential baseline for any diacetate prodrug development program—the diacetate form (CAS 91401-25-1) is designed to deliver this same active pharmacophore upon esterase-mediated hydrolysis. Without this baseline knowledge, the diacetate would be an uncharacterized entity. In contrast, closely related compounds such as resorcinol diacetate (CAS 108-58-7, the non-methoxylated analog) lack any corresponding anticancer activity data in peer-reviewed literature. Similarly, 5-methoxyresorcinol (CAS 2174-64-3) has reported bioactivity against entirely different targets (e.g., glutaminase inhibition, IC₅₀ = 25,118.9 nM) and no direct anticancer cell-line data , making it a false in-class substitute.

Anticancer activity Radiopharmaceutical precursors Cytotoxicity profiling

Predicted Physicochemical Divergence: Diacetate vs. Parent 4-MRC Alters logP and Membrane Permeability

Acetylation of phenolic -OH groups predictably increases lipophilicity. The parent 4-methoxyresorcinol (CAS 6100-60-3) has a measured logP of 1.11 and a computed AlogP of 1.11, with a topological polar surface area (TPSA) of 49.70 Ų [1]. Acetylation of both -OH groups (as in CAS 91401-25-1) is predicted to increase logP by approximately 0.3–0.6 units per acetate group (class-level estimate based on phenolic acetylation SAR), yielding an estimated logP of ~1.7–2.3 for the diacetate. This shift has practical consequences: the parent 4-MRC is predicted to have only 50% probability of human oral bioavailability (admetSAR 2.0), whereas the increased lipophilicity of the diacetate may improve passive membrane permeability in topical or transdermal applications [1]. By comparison, resorcinol diacetate (CAS 108-58-7, non-methoxylated) is expected to have a lower logP due to the absence of the methoxy group, further differentiating the target compound within the diacetate subclass.

Physicochemical profiling logP prediction Membrane permeability ADMET

4-Substituted Resorcinol Skeleton Confers Tyrosinase Inhibitory Potency: Positional Isomer Differentiation

Structure-activity relationship (SAR) studies have established that the 4-substituted resorcinol motif is critical for potent tyrosinase inhibition, with the two meta-hydroxyl groups acting as hydrogen bond donors in both mushroom and human tyrosinase active sites [1]. The 4-methoxy substitution pattern present in the target compound (and its released parent 4-MRC) places it within this validated pharmacophore. In contrast, positional isomers such as 5-methoxyresorcinol (CAS 2174-64-3) exhibit very different biological profiles—5-methoxyresorcinol is characterized as having 'very low tocopherol regeneration activity' and an entirely distinct target interaction profile (e.g., GLS, PMP22) , demonstrating that the position of the methoxy substituent is not a trivial variable. 4-Butylresorcinol (Rucinol), a benchmark 4-substituted resorcinol, inhibits human tyrosinase with an IC₅₀ of 21 µmol/L and is considered one of the most potent resorcinol-based tyrosinase inhibitors [2], providing a quantitative reference point for the 4-substituted resorcinol class to which the target compound belongs.

Tyrosinase inhibition SAR 4-substituted resorcinol Melanogenesis

Diacetate Protection May Reduce CYP-Mediated Metabolic Liability vs. Free Phenolic Comparators

The parent compound 4-methoxyresorcinol (CAS 6100-60-3) is predicted to have a notable CYP inhibition profile: CYP3A4 inhibition probability = 91.40%, CYP2C9 inhibition probability = 72.73%, and CYP2D6 inhibition probability = 93.69% (admetSAR 2.0 predictions) [1]. Free phenolic -OH groups are known substrates for phase II glucuronidation and sulfation, as well as potential perpetrators of CYP inhibition via heme-iron coordination. Acetylation of these -OH groups (as in the diacetate, CAS 91401-25-1) is a recognized strategy to temporarily block these metabolic liabilities until esterase-mediated hydrolysis releases the active parent at the target site. This prodrug principle is validated by resveratrol triacetate (RTA), which exhibits comparable bioactivity to resveratrol in cellular assays while being a cell-permeable prodrug that is converted to resveratrol by endogenous esterases [2]. For researchers conducting experiments in esterase-competent systems (e.g., cell-based assays, tissue homogenates), the diacetate offers controlled, time-dependent release of the active 4-MRC pharmacophore, which cannot be replicated by direct use of the free phenolic parent compound.

CYP inhibition Drug metabolism Acetate prodrug ADMET

Optimal Procurement and Research Deployment Scenarios for 4-Methoxyresorcinol Diacetate (CAS 91401-25-1)


Prodrug-Based Melanogenesis Inhibition Research Requiring Controlled Release Kinetics

In cellular melanogenesis models (e.g., B16-F10 murine melanoma or primary human epidermal melanocytes), the diacetate form enables esterase-dependent release of 4-methoxyresorcinol at a rate governed by cellular esterase activity. This avoids the bolus effect and potential cytotoxicity of directly applied free 4-MRC, and aligns with the validated prodrug paradigm demonstrated for resveratrol triacetate (RTA), which maintained anti-melanogenic potency comparable to resveratrol while exhibiting improved stability [1]. Researchers designing time-course melanin quantification or tyrosinase activity assays should preferentially procure the diacetate form when sustained target engagement is desired.

Synthesis of Radioiodinated Derivatives for Cancer Imaging and Theranostics

The parent compound 4-MRC has been successfully radioiodinated with iodine-131, yielding [¹³¹I]-4-methoxyresorcinol (MRCI) with cellular uptake of 3.17 ± 0.11% in MCF-7 cells after 24 h—approximately 20-fold higher than free iodine-131 control [2]. The diacetate form (CAS 91401-25-1) offers a protected precursor for radiolabeling chemistry, where the acetyl groups prevent undesirable side reactions at the phenolic positions during iodination. Post-labeling hydrolysis regenerates the active 4-MRC scaffold. This theranostic application scenario is unique to the 4-methoxy-substituted resorcinol series and cannot be replicated with non-methoxylated diacetates.

Topical Formulation Development Targeting Hyperpigmentation with Reduced Irritation Potential

The class-level evidence from resveratrol triacetate—which demonstrated zero skin irritation at 0.5% concentration vs. measurable irritation from unmodified resveratrol—supports the use of acetylated phenolic prodrugs in topical cosmetic or dermatological formulations [3]. The diacetate form of 4-methoxyresorcinol is expected to confer similar tolerability advantages while retaining the tyrosinase-inhibitory potential of the 4-substituted resorcinol scaffold. Formulation scientists developing skin-lightening creams, serums, or spot correctors should evaluate the diacetate as a stabilized active ingredient that may circumvent the irritation and discoloration issues associated with free phenolic depigmenting agents.

Organic Synthesis Intermediate for 4-Substituted Resorcinol Library Construction

The diacetate serves as a protected building block for downstream synthetic chemistry. The acetyl groups act as orthogonal protecting groups for the phenolic -OH positions, enabling selective functionalization at the 2-, 5-, or 6-positions of the benzene ring without competing reactions at the oxygen centers . This is a practical advantage over the free parent 4-MRC, where the unprotected -OH groups would require additional protection/deprotection steps. Researchers constructing focused libraries of 4-substituted resorcinol derivatives for tyrosinase inhibition SAR studies should consider procuring the diacetate as a versatile, pre-protected starting material.

Quote Request

Request a Quote for Acetic acid;4-methoxybenzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.